molecular formula C23H25N5O B11192568 1-(3-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(o-tolyl)urea

1-(3-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(o-tolyl)urea

Cat. No.: B11192568
M. Wt: 387.5 g/mol
InChI Key: AUDRBNMVNLBHFA-UHFFFAOYSA-N
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Description

3-(2-METHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound with potential applications in various scientific fields. This compound features a urea linkage connecting a 2-methylphenyl group and a 3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl group, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multi-step organic reactions. The process begins with the preparation of the 2-methylphenyl isocyanate and the 3-[6-(piperidin-1-yl)pyridazin-3-yl]phenylamine intermediates. These intermediates are then reacted under controlled conditions to form the final urea compound. Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the intermediates are synthesized and subsequently combined under stringent quality control measures. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or halogenating agents in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(2-METHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-METHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA exerts its effects involves binding to specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-METHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}CARBAMATE
  • **3-(2-METHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}THIOUREA

Uniqueness

The uniqueness of 3-(2-METHYLPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA lies in its specific urea linkage and the combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

1-(2-methylphenyl)-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C23H25N5O/c1-17-8-3-4-11-20(17)25-23(29)24-19-10-7-9-18(16-19)21-12-13-22(27-26-21)28-14-5-2-6-15-28/h3-4,7-13,16H,2,5-6,14-15H2,1H3,(H2,24,25,29)

InChI Key

AUDRBNMVNLBHFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4

Origin of Product

United States

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